![molecular formula C20H11Cl2N3O5 B2836310 (E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide CAS No. 455325-90-3](/img/structure/B2836310.png)
(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is substituted with a 3,4-dichlorophenyl group and a cyano group. The molecule also contains a prop-2-enamide group with a 2-hydroxy-4-nitrophenyl substituent .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The furan ring, the dichlorophenyl group, and the nitrophenyl group would all contribute to the overall structure and properties of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, furan compounds are known to undergo a variety of reactions. For example, they can participate in Diels–Alder reactions with electron-poor alkynes to generate polysubstituted furans .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the cyano group, the dichlorophenyl group, and the nitrophenyl group would all influence properties such as solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Photophysical Properties and Solvatochromic Effects The study of chalcone derivatives, closely related to the chemical structure of interest, highlights the impact of solvent polarity on their photophysical properties. These derivatives demonstrate significant shifts in absorption and fluorescence spectra when dissolved in solvents of varying polarities, attributed to intramolecular charge transfer (ICT) interactions. This indicates a marked difference in dipole moment between the ground and excited states, suggesting that these molecules could be valuable in developing materials with tailored optical properties for photonic applications (Kumari et al., 2017).
Fluorescent Crosslinked Aromatic Polyamides Research into the synthesis of new fluorescent crosslinked aromatic polyamides incorporating thiophene and furane groups points towards the use of such compounds in advanced material science. These polyamides, derived through self-condensation and showcasing high emission fluorescence, underscore the potential of furan-containing compounds in creating materials for heat-sensitive devices, leveraging their photoluminescent properties (Sánchez et al., 2015).
Chemistry of Cyanoacetylenes Investigations into the chemistry of cyanoacetylenes, which share functional group similarities with the compound , have revealed versatile reactivity patterns that could be instrumental in the development of new synthetic pathways for pharmaceuticals and agrochemicals. These studies provide insight into the potential for creating a variety of bioactive molecules through strategic functional group transformations (Sasaki & Kojima, 1970).
Microwave-Assisted Synthesis of Pyrazoline Derivatives The compound's structural analogs have been utilized in the synthesis of novel pyrazoline derivatives, demonstrating significant anti-inflammatory and antibacterial activities. This indicates the potential for developing new therapeutics based on similar molecular frameworks, emphasizing the importance of such compounds in medicinal chemistry research (Ravula et al., 2016).
Enantioselective Ene-Reduction by Marine and Terrestrial Fungi A pioneering study on the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi highlights the biocatalytic potential of these organisms in generating enantiomerically enriched compounds. This research opens new avenues for the environmentally friendly synthesis of optically active pharmaceuticals, showcasing the broad applicability of (E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide and its analogs in green chemistry (Jimenez et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2N3O5/c21-15-4-1-11(8-16(15)22)19-6-3-14(30-19)7-12(10-23)20(27)24-17-5-2-13(25(28)29)9-18(17)26/h1-9,26H,(H,24,27)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCGKAUALPNCGQ-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2836228.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2836229.png)
![3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2836230.png)
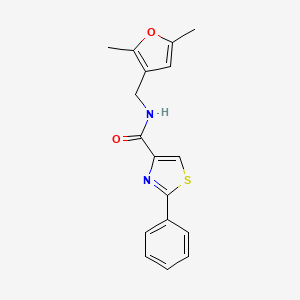
![2-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2836234.png)
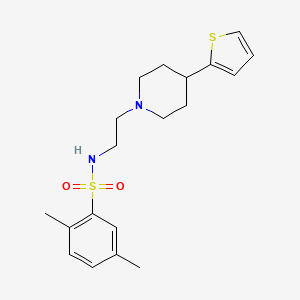
![Rac-tert-butyl (3R,3AS,6AR)-3-amino-hexahydro-2H-furo[2,3-C]pyrrole-5-carboxylate](/img/structure/B2836240.png)
![Ethyl 5-[(2-chloroacetyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2836241.png)
![1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine](/img/structure/B2836243.png)
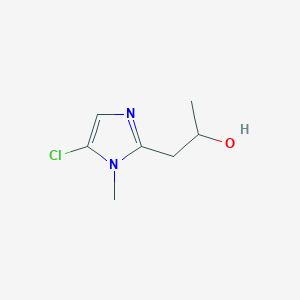
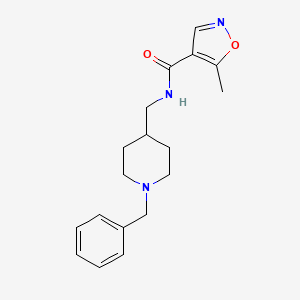
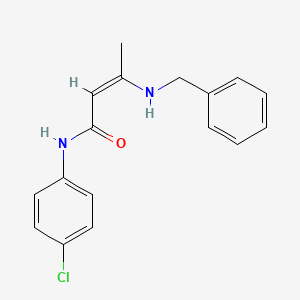
![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate](/img/structure/B2836249.png)
![N-[(3,4-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2836250.png)
